molecular formula C34H66 B14278553 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene CAS No. 161962-64-7

10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene

Cat. No.: B14278553
CAS No.: 161962-64-7
M. Wt: 474.9 g/mol
InChI Key: TXXPFHFXPLRWIN-UHFFFAOYSA-N
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Description

10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene is a complex organic compound characterized by its long carbon chain and multiple methyl groups. This compound is notable for its unique structure, which includes an ethenyl group and multiple methyl substitutions along the carbon chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with a vinyl group, followed by a series of methylation reactions to introduce the methyl groups at specific positions along the carbon chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or platinum complexes can be used to facilitate the addition of the ethenyl group and the subsequent methylation steps. The process is typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of multiple methyl substitutions on chemical reactivity and stability.

    Biology: Researchers investigate its interactions with biological membranes and its potential as a bioactive molecule.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the synthesis of specialized polymers and as an additive in lubricants to enhance performance.

Mechanism of Action

The mechanism by which 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group can participate in electrophilic addition reactions, while the methyl groups influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-octamethyldocos-11-ene
  • 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-dodecamethyldocos-11-ene

Uniqueness

10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene is unique due to its specific pattern of methyl substitutions, which significantly affects its chemical properties and reactivity. Compared to similar compounds with fewer or more methyl groups, it exhibits distinct physical and chemical behaviors, making it valuable for targeted applications in research and industry.

Properties

CAS No.

161962-64-7

Molecular Formula

C34H66

Molecular Weight

474.9 g/mol

IUPAC Name

10-ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene

InChI

InChI=1S/C34H66/c1-14-34(13,24-22-33(12)32(11)20-18-29(8)26(4)5)23-21-27(6)15-16-30(9)31(10)19-17-28(7)25(2)3/h14,21,23,25-33H,1,15-20,22,24H2,2-13H3

InChI Key

TXXPFHFXPLRWIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCC(C)C(C)CCC(C)C=CC(C)(CCC(C)C(C)CCC(C)C(C)C)C=C

Origin of Product

United States

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